molecular formula C25H44Sn B14301948 Tributyl(5-methyl-1-phenylhex-4-EN-3-YL)stannane CAS No. 117785-55-4

Tributyl(5-methyl-1-phenylhex-4-EN-3-YL)stannane

Cat. No.: B14301948
CAS No.: 117785-55-4
M. Wt: 463.3 g/mol
InChI Key: NUKKQTSXKQJKIV-UHFFFAOYSA-N
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Description

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane is a chemical compound with the molecular formula C19H36Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane typically involves the reaction of tributylstannyl lithium with 5-methyl-1-phenylhex-4-en-3-one. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the substituent used.

Scientific Research Applications

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(3-methyl-1-butenyl)stannane
  • Tributyl(cyclohexylidenemethyl)stannane
  • Tributyl(cyclohexyloxymethyl)stannane

Uniqueness

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl and methyl groups contribute to its stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

117785-55-4

Molecular Formula

C25H44Sn

Molecular Weight

463.3 g/mol

IUPAC Name

tributyl-(5-methyl-1-phenylhex-4-en-3-yl)stannane

InChI

InChI=1S/C13H17.3C4H9.Sn/c1-12(2)8-6-7-11-13-9-4-3-5-10-13;3*1-3-4-2;/h3-6,8-10H,7,11H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

NUKKQTSXKQJKIV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)C=C(C)C

Origin of Product

United States

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